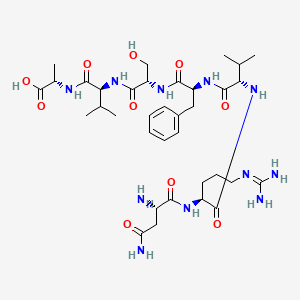![molecular formula C20H36O6Si2 B14184955 1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,5-Bis[2-(2-methoxyethoxy)ethoxy]-1,4-phenylene}bis(dimethylsilane) is a complex organosilicon compound characterized by its unique structure, which includes a phenylene core substituted with dimethylsilane groups and multiple ethoxy chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2,5-Bis[2-(2-methoxyethoxy)ethoxy]-1,4-phenylene}bis(dimethylsilane) typically involves a multi-step process. One common method starts with the preparation of the phenylene core, followed by the introduction of ethoxy chains and dimethylsilane groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
{2,5-Bis[2-(2-methoxyethoxy)ethoxy]-1,4-phenylene}bis(dimethylsilane) can undergo various chemical reactions, including:
Oxidation: The ethoxy chains can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylene core can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The dimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
{2,5-Bis[2-(2-methoxyethoxy)ethoxy]-1,4-phenylene}bis(dimethylsilane) has several applications in scientific research:
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique properties, such as high thermal stability and flexibility.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development and biomedical research.
Industry: It can be used in the production of specialty polymers and coatings, enhancing their performance and durability.
Mécanisme D'action
The mechanism by which {2,5-Bis[2-(2-methoxyethoxy)ethoxy]-1,4-phenylene}bis(dimethylsilane) exerts its effects depends on its specific application. In materials science, its unique structure allows it to impart desirable properties to polymers and coatings. In organic synthesis, it acts as a versatile intermediate, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Cyclopropanecarboxylic acid: A compound with applications in ligand synthesis and receptor studies.
Uniqueness
{2,5-Bis[2-(2-methoxyethoxy)ethoxy]-1,4-phenylene}bis(dimethylsilane) is unique due to its combination of a phenylene core with multiple ethoxy chains and dimethylsilane groups. This structure imparts specific properties, such as flexibility and thermal stability, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C20H36O6Si2 |
|---|---|
Poids moléculaire |
428.7 g/mol |
InChI |
InChI=1S/C20H36O6Si2/c1-21-7-9-23-11-13-25-17-15-20(28(5)6)18(16-19(17)27(3)4)26-14-12-24-10-8-22-2/h15-16H,7-14H2,1-6H3 |
Clé InChI |
QFQJROUHUIKOJR-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOC1=CC(=C(C=C1[Si](C)C)OCCOCCOC)[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


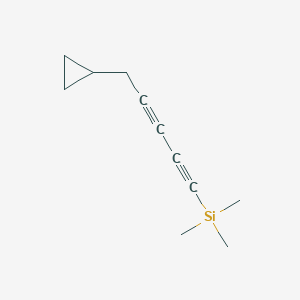
![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
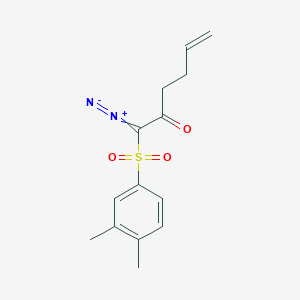
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
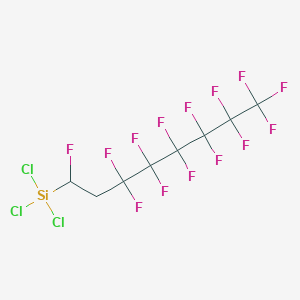
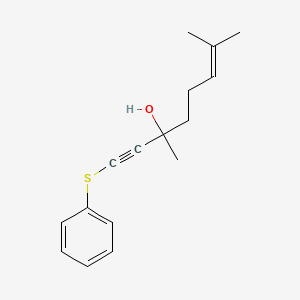
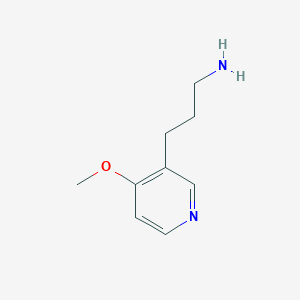

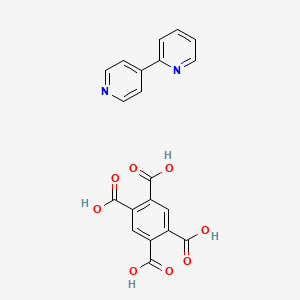
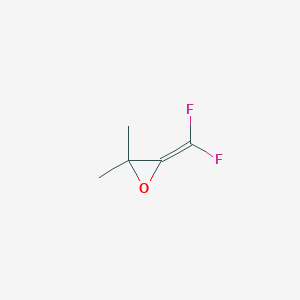
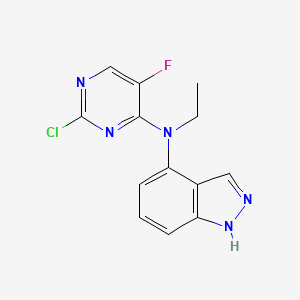
![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)
